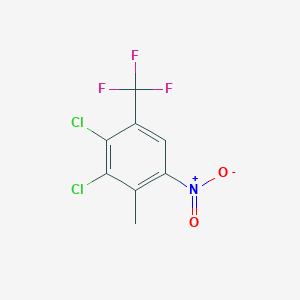

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene typically involves the nitration of a substituted toluene. One common method is to use substituted toluene as a raw material and undergo a nitration reaction with a mixture of sulfuric acid and nitric acid to obtain the nitrotoluene . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro, chloro, and trifluoromethyl groups.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium are commonly used.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group.

Reduction: The major product is the corresponding amine derivative.

Oxidation: The major product is the corresponding carboxylic acid derivative.

Aplicaciones Científicas De Investigación

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of biologically active compounds, such as enzyme inhibitors.

Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene involves its interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing groups on the benzene ring influence the compound’s reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in the synthesis of various biologically active compounds .

Actividad Biológica

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene (DTNT) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of both chlorinated and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological interactions.

DTNT is a nitrotoluene derivative with the following molecular structure:

- Molecular Formula : C₇H₄Cl₂F₃N₃O₂

- Molecular Weight : 238.07 g/mol

The presence of electron-withdrawing groups such as trifluoromethyl and nitro groups often enhances the compound's lipophilicity and reactivity, which can lead to varied biological effects.

The biological activity of DTNT can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : DTNT has been shown to inhibit certain enzymes involved in metabolic pathways. The trifluoromethyl group enhances its binding affinity to target proteins due to increased hydrophobic interactions.

- Oxidative Stress Modulation : Similar compounds have demonstrated the ability to modulate oxidative stress responses, potentially through the upregulation of antioxidant enzymes.

Biological Activity Overview

Research into the biological activity of DTNT has revealed several key findings:

- Antimicrobial Activity : Preliminary studies indicate that DTNT exhibits antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus suggests potential applications in developing antimicrobial agents.

- Cytotoxicity : In vitro assays have shown that DTNT can induce cytotoxic effects in cancer cell lines. For instance, it displayed significant activity against A549 (lung cancer) and HCT116 (colon cancer) cell lines, with IC50 values comparable to established chemotherapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 32 µg/mL | |

| Antimicrobial | S. aureus | MIC = 16 µg/mL | |

| Cytotoxicity | A549 | IC50 = 45 µM | |

| Cytotoxicity | HCT116 | IC50 = 30 µM |

Detailed Findings

- Antimicrobial Studies : In a study examining various fluorinated compounds, DTNT was identified as having significant antimicrobial activity, particularly against gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Cytotoxicity in Cancer Research : A series of experiments assessing the cytotoxic effects of DTNT on human cancer cell lines revealed that it induces apoptosis through intrinsic pathways, evidenced by increased caspase activity and DNA fragmentation.

- Molecular Docking Studies : Computational studies have indicated that DTNT binds effectively to key proteins involved in cancer progression, such as EGFR and KRAS, suggesting a mechanism for its anticancer effects.

Propiedades

IUPAC Name |

3,4-dichloro-2-methyl-1-nitro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-5(14(15)16)2-4(8(11,12)13)7(10)6(3)9/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTAAKBKRGSPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647437 |

Source

|

| Record name | 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-67-0 |

Source

|

| Record name | 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.